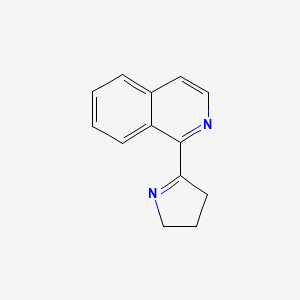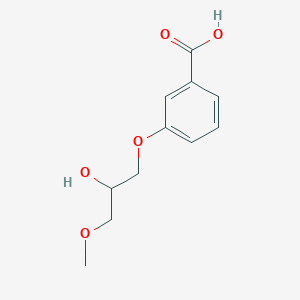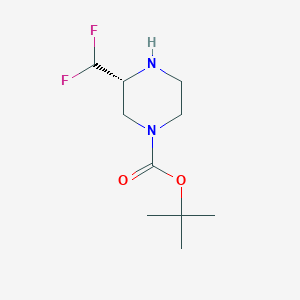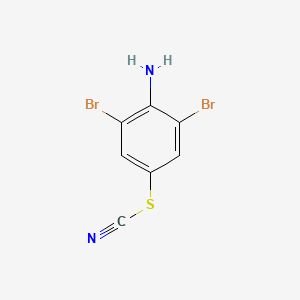
(R)-1-Phenyl-3-(pyrrolidin-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Phenyl-3-(pyrrolidin-2-yl)-1H-pyrazole is a chiral compound that features a pyrazole ring substituted with a phenyl group and a pyrrolidin-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenyl-3-(pyrrolidin-2-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylhydrazine derivative with a suitable 1,3-diketone, followed by the introduction of the pyrrolidin-2-yl group through nucleophilic substitution. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and solvents like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of ®-1-Phenyl-3-(pyrrolidin-2-yl)-1H-pyrazole may involve continuous flow synthesis techniques to enhance yield and purity. These methods can include the use of microreactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
®-1-Phenyl-3-(pyrrolidin-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole ring or the phenyl group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
®-1-Phenyl-3-(pyrrolidin-2-yl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of ®-1-Phenyl-3-(pyrrolidin-2-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
1-Phenyl-3-(pyrrolidin-2-yl)-1H-pyrazole: Lacks the chiral center, making it less selective in biological applications.
1-Phenyl-3-(pyrrolidin-2-yl)-1H-imidazole: Similar structure but with an imidazole ring, leading to different chemical properties and reactivity.
1-Phenyl-3-(pyrrolidin-2-yl)-1H-triazole: Contains a triazole ring, which can affect its electronic properties and interactions with biological targets.
Uniqueness
®-1-Phenyl-3-(pyrrolidin-2-yl)-1H-pyrazole is unique due to its chiral nature, which can result in enantioselective interactions with biological molecules. This selectivity can enhance its efficacy and reduce potential side effects in medicinal applications.
特性
分子式 |
C13H15N3 |
|---|---|
分子量 |
213.28 g/mol |
IUPAC名 |
1-phenyl-3-[(2R)-pyrrolidin-2-yl]pyrazole |
InChI |
InChI=1S/C13H15N3/c1-2-5-11(6-3-1)16-10-8-13(15-16)12-7-4-9-14-12/h1-3,5-6,8,10,12,14H,4,7,9H2/t12-/m1/s1 |
InChIキー |
WJHGWYMRTDYVBH-GFCCVEGCSA-N |
異性体SMILES |
C1C[C@@H](NC1)C2=NN(C=C2)C3=CC=CC=C3 |
正規SMILES |
C1CC(NC1)C2=NN(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15201036.png)

![5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)
![2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine](/img/structure/B15201056.png)


![4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15201063.png)


![5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B15201120.png)

![2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)
![5-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B15201132.png)
